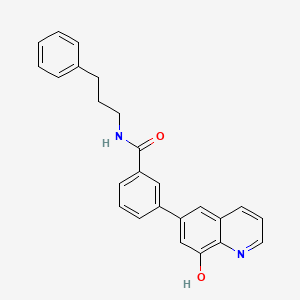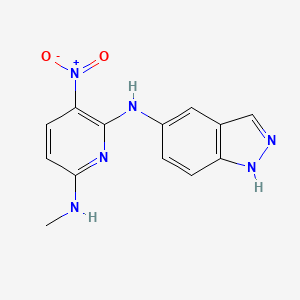
Kribb11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
作用机制
KRIBB11 通过抑制热休克因子 1 (HSF1) 的功能来发挥作用。HSF1 是一种转录因子,调节热休克蛋白的表达,热休克蛋白参与保护细胞免受压力。this compound 阻断正转录延伸因子 b (p-TEFb) 募集到 hsp70 启动子,从而抑制 HSP70 和其他热休克蛋白的合成。 这种抑制导致癌细胞生长停滞和凋亡 .
生化分析
Biochemical Properties
Kribb11 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with heat shock factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins (HSPs). This compound inhibits the function of HSF1, thereby reducing the expression of HSP70 and HSP90 . Additionally, this compound has been shown to up-regulate phospho-Akt in microglia, suggesting an Akt-dependent regulatory effect . These interactions highlight the compound’s potential in modulating stress responses and inflammatory pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In microglia, this compound promotes process elongation and suppresses neuroinflammation . It also prevents lipopolysaccharide (LPS)-induced inflammatory responses in primary cultured microglia and the prefrontal cortex . In cancer cells, particularly adult T-cell leukemia cells, this compound inhibits cell proliferation, induces DNA damage, and promotes caspase-mediated apoptosis . These effects are mediated through the suppression of key signaling pathways, including Akt, nuclear factor-κB, and AP-1 .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to HSF1, inhibiting its function and preventing the recruitment of p-TEFb to the hsp70 promoter . This results in the downregulation of HSP70 and HSP90 expression. Additionally, this compound up-regulates phospho-Akt in microglia, which is essential for its pro-elongation effect on microglial processes . In cancer cells, this compound induces DNA damage, upregulates p53 and p21, and inhibits the expression of cyclin D2/E, CDK2/4, c-Myc, MDM2, and β-catenin . These molecular interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, revealing that its effects on cellular function are reversible and dependent on the duration of exposure . Long-term studies have shown that this compound can prevent LPS-induced depression-like behaviors in mice, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes microglial process elongation and suppresses neuroinflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including DNA damage and apoptosis in cancer cells . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to stress responses and inflammation. By inhibiting HSF1, this compound disrupts the synthesis of heat shock proteins, which play a critical role in cellular stress responses . Additionally, this compound’s interaction with the Akt pathway in microglia suggests its involvement in metabolic processes related to cell survival and inflammation
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In microglia, this compound’s effects on process elongation and inflammation are mediated through its localization in the prefrontal cortex and other brain regions . In cancer cells, this compound’s distribution is influenced by its binding to HSF1 and other cellular targets . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HSF1 and other biomolecules . In microglia, this compound’s localization in the prefrontal cortex is essential for its anti-inflammatory effects . Additionally, this compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its activity and function.
准备方法
KRIBB11 是通过一系列涉及吲唑和吡啶衍生物的化学反应合成的反应条件通常包括使用强酸和强碱,以及特定的温度和压力控制,以确保所需的产物收率 。this compound 的工业生产方法尚未广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
相似化合物的比较
KRIBB11 在其对 HSF1 的特异性抑制方面是独一无二的。针对热休克蛋白的类似化合物包括:
槲皮素: 一种抑制 HSP70 合成的天然黄酮类化合物。
格尔德霉素: 一种抑制 HSP90 功能的抗生素。
17-AAG (17-烯丙基氨基-17-脱甲氧基格尔德霉素): 格尔德霉素的一种衍生物,也靶向 HSP90。与这些化合物相比,this compound 特异性靶向 HSF1,使其成为研究热休克蛋白的调节及其在癌症中的作用的宝贵工具.
属性
IUPAC Name |
2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJEQIMIJJCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)
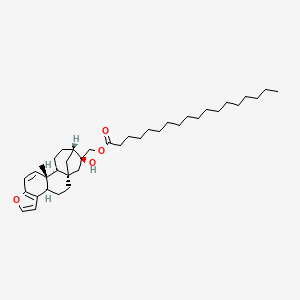

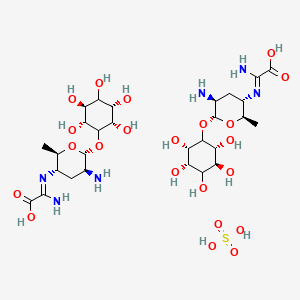
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)
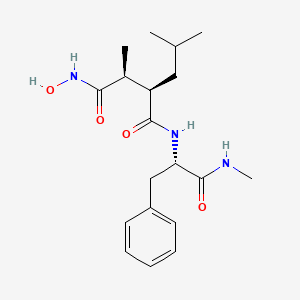
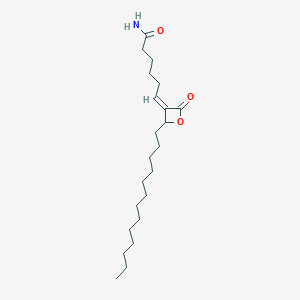
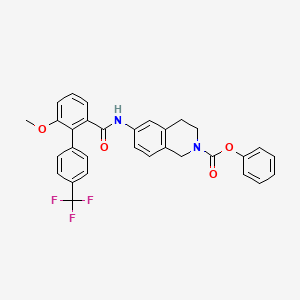
![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)
